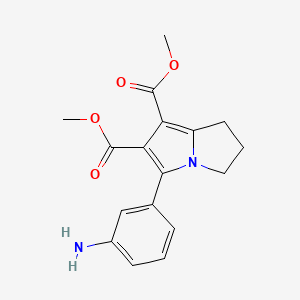

6,7-dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Descripción

6,7-Dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a pyrrolizine-based diester featuring a meta-aminophenyl substituent at the 5-position. The compound’s core structure includes a bicyclic pyrrolizine scaffold with dimethyl ester groups at positions 6 and 5.

Propiedades

IUPAC Name |

dimethyl 3-(3-aminophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-16(20)13-12-7-4-8-19(12)15(14(13)17(21)23-2)10-5-3-6-11(18)9-10/h3,5-6,9H,4,7-8,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEFSKPDXVESIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Introduction

6,7-Dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews various studies that explore its biological properties, including antitumor and antileukemic activities.

Chemical Structure and Properties

The compound features a pyrrolizine core with two carboxylate groups and an amino-substituted phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 290.32 g/mol.

Structural Formula

Key Characteristics

- Molecular Weight : 290.32 g/mol

- Chemical Class : Pyrrolizine derivatives

Antileukemic Activity

One of the most notable studies on this compound evaluated its antileukemic properties. The research indicated that derivatives of 2,3-dihydro-1H-pyrrolizine exhibited significant antileukemic activity in vivo. For instance, certain derivatives demonstrated effective cures at low dosage levels (as low as 12.5 mg/kg) in murine models .

Table 1: Antileukemic Activity of Pyrrolizine Derivatives

| Compound | Dosage (mg/kg) | Efficacy |

|---|---|---|

| Compound A | 0.78 | High |

| Compound B | 12.5 | Moderate |

| Compound C | 25 | Low |

The mechanism by which these compounds exert their effects may involve the inhibition of specific pathways crucial for cancer cell survival and proliferation. The studies suggest that the presence of the amino group on the phenyl ring may enhance interaction with biological targets, potentially leading to apoptosis in leukemic cells .

Case Studies

- Case Study on Antitumor Activity

- In Vivo Studies

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of pyrrolizine diesters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolizine Diesters

Key Observations:

Dichlorophenyl analogs exhibit increased lipophilicity and molecular weight (368.21 vs.

Positional Isomerism: The 4-aminophenyl isomer (para position) may exhibit distinct electronic distribution and steric interactions compared to the target compound’s meta-substituted amino group. This could influence binding affinity in biological systems or optoelectronic properties in materials .

Biological Activity: Pyrrolizine diesters with 5-substituted aromatic groups have demonstrated antileukemic activity in preclinical studies. The 3-aminophenyl variant’s amino group could enhance target engagement via hydrogen bonding, whereas dichlorophenyl analogs might rely on hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways and optimization strategies for 6,7-dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor assembly (e.g., triazole or pyrazole derivatives) and subsequent functionalization. Key parameters include solvent choice, temperature, and catalyst selection. For example, and highlight the use of 1,2,4-triazole intermediates and optimization of reaction conditions (e.g., reflux in 1,4-dioxane with triethylamine). Purification may require column chromatography or recrystallization. Critical factors like yield improvement are addressed by adjusting molar ratios and reaction times .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assign chemical shifts to verify aromatic protons, methyl esters, and dihydro-pyrrolizine backbone (e.g., δ 2.5–3.5 ppm for methyl groups; δ 6.5–8.0 ppm for aromatic protons) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .

Q. What theoretical frameworks guide research on this compound’s bioactivity?

- Methodological Answer : Research should align with drug discovery frameworks, such as structure-activity relationship (SAR) studies or enzyme-targeted inhibition. emphasizes linking experimental data to pharmacological hypotheses (e.g., COX-2 inhibition, as seen in celecoxib analogs). Computational tools like molecular docking can predict binding affinities before in vitro validation .

Q. How can solubility and lipophilicity be experimentally determined?

- Methodological Answer : Use the SwissADME platform to calculate logP (lipophilicity) and aqueous solubility. Experimentally, perform shake-flask assays in buffers (pH 1–7.4) and measure partitioning coefficients via HPLC. demonstrates this approach for similar triazole-thiadiazine derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data during structural analysis be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

- Density Functional Theory (DFT) : Simulate spectra to compare with experimental data.

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., used this for a pyrrolizine analog) .

- Isotopic Labeling : Trace proton environments in complex cases.

Q. What computational strategies predict the compound’s drug-likeness and pharmacokinetics?

- Methodological Answer :

- SwissADME : Predict logP, bioavailability, and GI absorption.

- ADMETlab 2.0 : Assess toxicity and metabolic stability.

- Molecular Dynamics Simulations : Study membrane permeability (e.g., applied these tools to compare analogs with celecoxib) .

Q. How can mechanistic insights into the compound’s synthesis be validated?

- Methodological Answer : Use kinetic studies (e.g., varying reactant concentrations) and intermediate trapping. For example, details monitoring reaction progress via TLC and isolating intermediates (e.g., brominated precursors). Isotope effects or DFT-based transition-state modeling can elucidate reaction mechanisms .

Q. What experimental designs are optimal for evaluating pharmacological activity against structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives with modified substituents (e.g., halogenated phenyl groups) and test in enzyme inhibition assays (e.g., COX-1/COX-2).

- Dose-Response Curves : Calculate IC50 values ( used this for thiadiazine derivatives) .

- In Silico Screening : Prioritize analogs with enhanced binding scores before synthesis .

Q. How can crystallographic data inform the design of derivatives with improved stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.